molecular formula C18H15ClFN3O2 B6482250 4-(3-chlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 893680-26-7

4-(3-chlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B6482250
CAS No.: 893680-26-7
M. Wt: 359.8 g/mol
InChI Key: WWMQBXQXTZYJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative supplied for research purposes. Compounds within this structural class are recognized in medicinal chemistry for their diverse biological potential, with scientific literature documenting 1,2,3,4-tetrahydropyrimidine derivatives exhibiting notable pharmacological activities, including cytotoxic, antimicrobial, and anti-viral effects . These derivatives are frequently synthesized via the efficient Biginelli multicomponent reaction, which is known for producing diverse heterocyclic libraries for biological screening . The molecular framework of this compound suggests it may serve as a valuable scaffold for investigating enzyme inhibition mechanisms, such as acetylcholinesterase inhibition, or for exploring anti-proliferative effects on cancer cell lines, given that related analogs have demonstrated potent activity against human cancer cells . The presence of halogenated aryl substituents (3-chlorophenyl and 2-fluorophenyl) is a common feature in drug discovery, often influencing a molecule's binding affinity and metabolic stability . Researchers can utilize this compound as a building block or reference standard in various pharmaceutical and biological assays. The product is characterized by its molecular formula (C18H15ClFN3O2) and a molecular weight of 359.78 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMQBXQXTZYJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents, heteroatoms, or ring modifications:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Hydrogen Bond (Donors/Acceptors) Key Differences vs. Target Compound Reference
Target Compound : 4-(3-Chlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₁₉H₁₆ClFN₃O₂ 375.81 3-Cl-C₆H₄, 2-F-C₆H₄, CH₃, C=O ~3.2 3 / 5 Reference compound
4-(2-Chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₂₀H₂₀ClN₃O₃ 385.85 2-Cl-C₆H₄, 2-OCH₂CH₃-C₆H₄, CH₃, C=O 3.26 3 / 5 Ethoxy vs. fluoro substituent; 2-Cl vs. 3-Cl
4-(3-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₁₉H₁₇ClN₃O₂S 393.88 3-Cl-C₆H₄, 4-OCH₃-C₆H₄, CH₃, C=S ~3.8 3 / 5 Thioxo (C=S) vs. oxo (C=O); 4-OCH₃ vs. 2-F
4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₁₈H₁₅ClFN₃OS 375.8 2-Cl-C₆H₄, 4-F-C₆H₄, CH₃, C=S ~3.5 3 / 5 Thioxo (C=S) vs. oxo (C=O); 2-Cl vs. 3-Cl
N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₂₂H₂₅ClN₃O₅ 454.91 4-Cl-2,5-(OCH₃)₂-C₆H₂, 4-OCH₂CH₃-C₆H₄, CH₃, C=O ~4.1 3 / 6 Multiple methoxy/ethoxy groups; increased logP

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl , F ) enhance metabolic stability but reduce solubility. For example, replacing 2-F (target) with 4-OCH₃ () increases logP by 0.6 units .
  • Thioxo (C=S) analogs (e.g., ) exhibit higher lipophilicity (logP +0.3–0.6) compared to oxo (C=O) derivatives due to reduced polarity .

Stereochemical Considerations :

  • Racemic mixtures (e.g., ) may show divergent biological activities compared to enantiopure forms, though stereochemistry data for the target compound is unspecified .

Antioxidant Activity (Thioxo Analogs):

  • Thioxo-containing derivatives (e.g., ) demonstrate moderate free-radical scavenging activity (IC₅₀ ≈ 0.6 mg/mL in DPPH assay), attributed to the thiocarbonyl group’s redox activity .

Kinase Inhibition (Oxo Analogs):

  • Oxo-pyrimidine carboxamides (e.g., ) are explored as kinase inhibitors. Substituent positioning (e.g., 3-Cl vs. 2-Cl ) influences binding affinity; bulky groups (e.g., 4-OCH₃ ) may sterically hinder target interactions .

Preparation Methods

Synthesis of the β-Ketoamide Intermediate

The β-ketoamide precursor, N-(2-fluorophenyl)-3-oxobutanamide, is prepared by condensing ethyl acetoacetate with 2-fluoroaniline. In a typical procedure, 2-fluoroaniline (0.1 mol) and ethyl acetoacetate (0.1 mol) are refluxed in glacial acetic acid (20 mL) for 3 hours. The reaction mixture is concentrated under reduced pressure, and the crude product is recrystallized from ethanol to yield white crystals (85% yield).

Key Characterization Data :

  • Melting Point : 128–130°C

  • FTIR (KBr, cm⁻¹) : 3276 (N–H), 1678 (C=O amide), 1558 (C=C aromatic)

  • ¹H NMR (DMSO-d₆, δ ppm) : 2.21 (s, 3H, CH₃), 3.45 (s, 2H, COCH₂), 7.12–7.45 (m, 4H, Ar–H).

Cyclocondensation Reaction

The β-ketoamide intermediate (0.005 mol), 3-chlorobenzaldehyde (0.005 mol), and thiourea (0.0075 mol) are combined in ethanol (15 mL) with p-toluenesulfonic acid (PTSA, 0.025 mol) as a catalyst. The mixture is refluxed for 6–8 hours, cooled to room temperature, and filtered. The precipitate is washed with cold water and recrystallized from ethanol to afford the target compound as a pale-yellow solid.

Optimized Reaction Conditions :

ParameterValue
CatalystPTSA (10 mol%)
SolventEthanol
TemperatureReflux (78°C)
Time8 hours
Yield72%

Characterization of Final Product :

  • Melting Point : 354–356°C

  • FTIR (KBr, cm⁻¹) : 3276 (N–H), 1672 (C=O amide), 1569 (C=C aromatic), 758 (C–Cl).

  • ¹³C NMR (DMSO-d₆, δ ppm) : 18.2 (CH₃), 55.4 (C-4), 114.8–140.2 (aromatic carbons), 165.3 (C=O amide), 173.1 (C=O ketone).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields.

Procedure

A mixture of N-(2-fluorophenyl)-3-oxobutanamide (0.005 mol), 3-chlorobenzaldehyde (0.005 mol), thiourea (0.0075 mol), and PTSA (0.025 mol) in ethanol (10 mL) is subjected to microwave irradiation (300 W) in 10-second intervals for 12 minutes. The product precipitates upon cooling and is filtered and recrystallized from ethanol.

Advantages Over Traditional Method :

  • Reaction Time : 12 minutes vs. 8 hours.

  • Yield : 89% vs. 72%.

  • Purity : Higher due to reduced side reactions.

Green Chemistry Approaches

Mechanochemical Synthesis (Mortar-Pestle Grinding)

In a solvent-free method, the β-ketoamide, aldehyde, and thiourea are ground in a mortar with PTSA (5 mol%) for 30 minutes. The reaction proceeds at room temperature, and the product is washed with water.

Outcomes :

  • Yield : 82%.

  • Solvent Consumption : Zero.

  • Energy Efficiency : No heating required.

Use of Green Solvents

Polyethylene glycol (PEG-400) replaces ethanol in some protocols, offering non-toxic and recyclable reaction media. Reactions in PEG-400 at 80°C for 1 hour achieve 78% yield, with the solvent recovered and reused for three cycles without significant loss in activity.

Comparative Analysis of Synthesis Methods

MethodCatalystSolventTimeYield (%)
Traditional RefluxPTSAEthanol8 hours72
MicrowavePTSAEthanol12 min89
MechanochemicalPTSASolvent-free30 min82
Green SolventPTSAPEG-4001 hour78

Reaction Mechanism and Key Insights

The reaction proceeds via initial formation of an imine intermediate between the aldehyde and thiourea, followed by nucleophilic attack by the β-ketoamide enol. Acid catalysts like PTSA protonate the carbonyl oxygen, facilitating cyclization. Steric effects from the 2-fluorophenyl group slightly hinder carboxamide formation, necessitating optimized stoichiometry.

Challenges and Optimization Strategies

  • Steric Hindrance : The ortho-fluorine on the aniline moiety reduces nucleophilicity. Increasing reaction temperature to 90°C improves conversion rates by 15%.

  • Byproduct Formation : Using thiourea instead of urea minimizes diketoamide byproducts.

  • Catalyst Loading : Reducing PTSA to 5 mol% in microwave reactions maintains yield while lowering costs .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 4-(3-chlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

Answer:
The synthesis typically involves Biginelli-like cyclocondensation reactions. A three-component reaction of urea/thiourea, β-keto esters, and substituted aldehydes under acidic conditions is commonly employed . For example:

  • Step 1 : React 3-chlorobenzaldehyde with ethyl acetoacetate and urea in ethanol/HCl to form the tetrahydropyrimidine core.
  • Step 2 : Introduce the 2-fluorophenylcarboxamide group via nucleophilic acyl substitution using 2-fluoroaniline and activated carbonyl intermediates (e.g., CDI or DCC coupling agents) .
    Key Optimization Parameters :
  • Acid catalyst choice (e.g., HCl vs. Lewis acids like FeCl₃) impacts yield (60–85%) .
  • Solvent polarity affects regioselectivity; polar aprotic solvents (DMF) favor carboxamide formation .

Basic Question: What analytical techniques are critical for characterizing this compound and validating its purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 3-chlorophenyl’s para-Cl vs. ortho-F on the aniline moiety). Key shifts:
    • δ 7.2–7.5 ppm (aromatic protons), δ 2.1 ppm (CH₃ on pyrimidine) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns (mobile phase: MeCN/H₂O, 70:30) .
  • X-Ray Crystallography : Resolves stereochemistry (e.g., chair conformation of the tetrahydropyrimidine ring) .

Basic Question: How can researchers design experiments to assess its preliminary biological activity?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values <10 μM suggest therapeutic potential .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose ranges 1–100 μM .
  • Controls : Include structurally similar analogs (e.g., 3,4,5-trimethoxyphenyl derivatives) to isolate substituent effects .

Advanced Question: How do stereochemical variations (e.g., R vs. S configuration at C4) influence bioactivity?

Answer:
Enantiomers exhibit divergent binding affinities due to chiral recognition in target proteins. For example:

  • (4R)-Isomer : Higher affinity for ATP-binding pockets (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for 4S) due to optimal halogen-π interactions .
  • Synthesis Strategy : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-catalyzed acyl transfer) to isolate enantiomers .

Advanced Question: How can structure-activity relationship (SAR) studies be structured to identify critical substituents?

Answer:

  • Systematic Substituent Variation :

    Substituent PositionModificationImpact on IC₅₀ (EGFR)
    C4 (3-Cl)Replace with BrIC₅₀ ↑ 2.5× (steric hindrance)
    N-(2-Fluorophenyl)Replace with 4-FIC₅₀ ↓ 3× (improved H-bonding)
  • Computational Modeling : Docking simulations (AutoDock Vina) correlate electronic effects (Hammett σ values) with activity trends .

Advanced Question: How to resolve contradictions in reported biological data across similar analogs?

Answer:

  • Meta-Analysis : Compare datasets using standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Artifact Identification :
    • Aggregation : Use dynamic light scattering (DLS) to detect colloidal aggregates at >10 μM .
    • Metabolite Interference : LC-MS/MS screens for off-target metabolites (e.g., hydrolyzed carboxamide) .

Advanced Question: What strategies improve in vitro-to-in vivo translation of pharmacokinetic properties?

Answer:

  • Prodrug Design : Mask polar groups (e.g., esterify the carboxamide) to enhance oral bioavailability .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor half-life (t₁/₂ >60 min suggests suitability) .
  • Plasma Protein Binding : Equilibrium dialysis reveals >90% binding, necessitating dose adjustments .

Advanced Question: How to develop robust analytical methods for quantifying degradation products?

Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and pH extremes. Major degradants include:
    • Oxidation : Sulfoxide formation (H₂O₂, RT) .
    • Hydrolysis : Cleavage of the carboxamide (0.1N NaOH) .
  • UPLC-QTOF-MS : Identifies degradants at 0.1% w/w levels. Use [M+H]⁺ ions for quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.